N-(Propargyl-peg4)-n-bis(peg4-acid)

PROTAC synthesis PEG linker purity Reproducibility

PROTAC linker selection is not interchangeable-single PEG-unit variations alter ternary complex formation and degradation efficiency. Lower-purity analogs introduce sub-stoichiometric impurities that confound biological assays, causing false negatives. This branched PEG4 linker eliminates these risks. • Dual COOH groups enable conjugation of two distinct warheads to one E3 ligase ligand for expanded target scope. • High hydrophilicity (LogP -4.7) improves solubility of PROTACs with lipophilic warheads, reducing aggregation. • ≥98% purity ensures reproducible ternary complex formation and reliable SAR data.

Molecular Formula C33H61NO16
Molecular Weight 727.8 g/mol
CAS No. 2093153-09-2
Cat. No. B609639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Propargyl-peg4)-n-bis(peg4-acid)
CAS2093153-09-2
SynonymsN-(Propargyl-PEG4)-N-bis(PEG4-acid) HCl salt
Molecular FormulaC33H61NO16
Molecular Weight727.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H61NO16/c1-2-8-39-14-20-45-26-29-48-23-17-42-11-5-34(6-12-43-18-24-49-30-27-46-21-15-40-9-3-32(35)36)7-13-44-19-25-50-31-28-47-22-16-41-10-4-33(37)38/h1H,3-31H2,(H,35,36)(H,37,38)
InChIKeyQTELQFWGTOEVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Propargyl-PEG4)-N-bis(PEG4-acid) (CAS 2093153-09-2): Branched PEG PROTAC Linker for Heterobifunctional Synthesis


N-(Propargyl-PEG4)-N-bis(PEG4-acid) (CAS 2093153-09-2) is a branched polyethylene glycol (PEG)-based PROTAC (proteolysis targeting chimera) linker . Its structure incorporates a single terminal propargyl (alkyne) group and two terminal carboxylic acid groups, all linked via PEG4 chains, making it a heterobifunctional reagent for click chemistry and amide bond formation . With a molecular formula of C33H61NO16 and a molecular weight of 727.83 g/mol, it is designed for the modular synthesis of PROTACs and other bioconjugates .

Why Generic PEG Linker Substitution Fails: The Quantifiable Impact of Branching and Purity on PROTAC Performance


Interchanging PEG linkers in PROTAC synthesis is not straightforward. Systematic studies reveal that linker length directly dictates degradation efficiency and target selectivity; even a change of one or two PEG units can drastically alter the formation of the ternary complex [1]. Furthermore, the use of branched versus linear linkers significantly influences molecular geometry and the achievable degradation footprint [2]. Crucially, the purity of the PEG linker is paramount: the presence of sub-stoichiometric impurities can confound biological assays and lead to false negatives in degradation studies [3]. These factors collectively mean that using a non-identical or lower-purity analog cannot guarantee equivalent PROTAC activity.

N-(Propargyl-PEG4)-N-bis(PEG4-acid) (CAS 2093153-09-2) Specific Quantitative Evidence Guide


High Purity (≥98%) Ensures Reproducible PROTAC Synthesis Outcomes

Multiple reputable vendors confirm a purity of ≥98% for N-(Propargyl-PEG4)-N-bis(PEG4-acid) (free acid or HCl salt) . This level of purity is essential as even trace impurities in PEG linkers can carry over into biological assays, potentially leading to misinterpretation of degradation data [1].

PROTAC synthesis PEG linker purity Reproducibility

Branched Architecture Enables Dual Carboxyl Functionalization for Complex PROTAC Architectures

N-(Propargyl-PEG4)-N-bis(PEG4-acid) is a branched crosslinking reagent, possessing two terminal carboxylic acid (-COOH) groups in addition to a terminal propargyl group . This contrasts with common linear PROTAC linkers like Propargyl-PEG4-amine or Propargyl-PEG4-acid, which offer only a single conjugation handle at each terminus . The branched design provides a specific, quantifiable advantage in molecular engineering, allowing for the attachment of two distinct functional moieties (e.g., two different target-binding warheads) to a single E3 ligase recruiter via sequential amide couplings [1].

Branched PEG linker Dual functionalization PROTAC design

Calculated LogP (-4.7) Confirms High Hydrophilicity for Enhanced PROTAC Solubility

The calculated partition coefficient (LogP) for N-(Propargyl-PEG4)-N-bis(PEG4-acid) is -4.7 . This value quantifies the compound's strong hydrophilicity. In the context of PROTACs, where the final conjugate is often highly lipophilic due to the ligand moieties, the selection of a highly hydrophilic linker is crucial for overcoming poor aqueous solubility and aggregation issues [1].

PROTAC solubility LogP Drug-likeness

PEG4 Chain Length Falls Within the Empirically Validated 'Gold Standard' for Linker Efficiency

The compound incorporates PEG4 chains, a length that extensive literature and empirical practice have established as part of a 'gold standard' range (PEG4, PEG6, PEG8) for achieving optimal degradation efficiency in PROTAC design [1][2]. Systematic Structure-Activity Relationship (SAR) studies demonstrate that linker length is a critical determinant of ternary complex formation; linkers that are too short or too long can significantly reduce or abrogate degradation activity [3]. While not a direct comparator for this specific molecule, the PEG4 length is a proven, evidence-backed choice that reduces the need for extensive linker-length optimization screening.

PEG linker length PROTAC SAR Degradation efficiency

Best Research and Industrial Application Scenarios for N-(Propargyl-PEG4)-N-bis(PEG4-acid) (CAS 2093153-09-2)


Synthesis of Multi-Valent or Bifunctional PROTAC Degraders

The compound's branched architecture, with its dual carboxylic acid groups, makes it the linker of choice for creating more complex PROTAC molecules . It enables the conjugation of two different target-binding warheads to a single E3 ligase ligand, a strategy for designing degraders with an expanded target scope or enhanced degradation footprint. This specific structural feature directly addresses the limitations of linear linkers, which are confined to a 1:1:1 stoichiometry, and allows for the exploration of next-generation PROTAC architectures [1].

Modular PROTAC Assembly Using Orthogonal Click Chemistry

The presence of a terminal alkyne group allows for efficient, orthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This click chemistry handle enables the clean and specific attachment of an azide-functionalized ligand of interest. The subsequent availability of two carboxylic acid groups then allows for the sequential or simultaneous attachment of other moieties, such as an E3 ligase ligand or a fluorophore, facilitating a modular and versatile synthesis workflow [2].

Improving Aqueous Solubility of Highly Lipophilic PROTAC Candidates

With a calculated LogP of -4.7, this PEG4-based linker is highly hydrophilic . It is the preferred choice for researchers working with lipophilic target-binding warheads (e.g., kinase inhibitors) or E3 ligase ligands (e.g., CRBN modulators), where the final PROTAC construct is predicted to have poor aqueous solubility. Incorporating this linker into the design can significantly improve the solubility and reduce aggregation of the final PROTAC molecule, facilitating more reliable in vitro assays and enabling the development of in vivo formulations [3].

Building PROTAC Libraries for Linker Structure-Activity Relationship (SAR) Studies

This compound serves as a critical building block in PROTAC library synthesis, specifically for exploring the impact of linker topology (branched vs. linear) on degradation potency and selectivity [4]. Its defined PEG4 length and high purity (≥98%) provide a consistent and reproducible unit for SAR studies. Comparing the performance of PROTACs synthesized with this branched linker against those made with linear PEG4 analogs yields quantifiable data on the role of branching in ternary complex formation and target degradation .

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